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molecular formula C11H12O4 B8740028 Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate CAS No. 66410-66-0

Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate

Cat. No. B8740028
M. Wt: 208.21 g/mol
InChI Key: BJNYCVKDFWCNLT-UHFFFAOYSA-N
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Patent
US06982348B2

Procedure details

Methyl 2,3-dihydroxybenzoate (1.870 g, 11.12 mmol), 1,3-dibromopropane (2.25 g, 11.1 mmol) and potassium carbonate (6.15 g, 44.5 mmol) were stirred in N,N-dimethylformamide (20 ml) overnight at 60° C. The reaction solution was poured into water and extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−3/1) to give the objective substance.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([OH:12])=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].Br[CH2:14][CH2:15][CH2:16]Br.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[O:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]=2[O:1][CH2:16][CH2:15][CH2:14]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.87 g
Type
reactant
Smiles
OC1=C(C(=O)OC)C=CC=C1O
Name
Quantity
2.25 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
6.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=6/1−3/1)
CUSTOM
Type
CUSTOM
Details
to give the objective substance

Outcomes

Product
Name
Type
Smiles
O1CCCOC2=C1C=CC=C2C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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